1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one 1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 634155-05-8
VCID: VC7893652
InChI: InChI=1S/C19H18Cl2F3N3OS/c1-12(29-15-4-2-14(20)3-5-15)18(28)27-8-6-26(7-9-27)17-16(21)10-13(11-25-17)19(22,23)24/h2-5,10-12H,6-9H2,1H3
SMILES: CC(C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=C(C=C3)Cl
Molecular Formula: C19H18Cl2F3N3OS
Molecular Weight: 464.3 g/mol

1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one

CAS No.: 634155-05-8

Cat. No.: VC7893652

Molecular Formula: C19H18Cl2F3N3OS

Molecular Weight: 464.3 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one - 634155-05-8

Specification

CAS No. 634155-05-8
Molecular Formula C19H18Cl2F3N3OS
Molecular Weight 464.3 g/mol
IUPAC Name 2-(4-chlorophenyl)sulfanyl-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C19H18Cl2F3N3OS/c1-12(29-15-4-2-14(20)3-5-15)18(28)27-8-6-26(7-9-27)17-16(21)10-13(11-25-17)19(22,23)24/h2-5,10-12H,6-9H2,1H3
Standard InChI Key DOUBIMVQISCNOX-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=C(C=C3)Cl
Canonical SMILES CC(C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=C(C=C3)Cl

Introduction

Key Findings

The compound 1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one (CAS: 634155-05-8) is a structurally complex molecule featuring a piperazine core linked to a chlorinated pyridine moiety and a propan-1-one group with a sulfanyl substituent. With a molecular weight of 464.34 g/mol, this compound exhibits unique physicochemical properties and potential pharmacological applications. Its synthesis involves multi-step organic reactions, and its structural features suggest interactions with biological targets such as enzymes or receptors. Safety data highlight moderate toxicity risks, necessitating careful handling in laboratory settings .

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₁₈Cl₂F₃N₃OS, derived from its IUPAC name:
1-{2-[(4-chlorophenyl)sulfanyl]propanoyl}-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine . Key structural components include:

  • A piperazine ring substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.

  • A propan-1-one backbone modified with a 4-chlorophenylsulfanyl moiety.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₉H₁₈Cl₂F₃N₃OS
Molecular Weight464.34 g/mol
IUPAC Name1-{2-[(4-chlorophenyl)sulfanyl]propanoyl}-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
CAS Number634155-05-8

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through sequential reactions:

  • Piperazine Functionalization: Coupling 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a propan-1-one derivative.

  • Sulfanyl Group Introduction: Thioether formation via nucleophilic substitution between a chloropropanoyl intermediate and 4-chlorothiophenol .

Key Reaction Conditions:

  • Solvents: Dioxane or dimethylformamide (DMF).

  • Catalysts: Triethylamine or potassium carbonate.

  • Temperature: Reflux conditions (80–100°C) .

Reactivity Profile

  • Nucleophilic Sites: The piperazine nitrogen and sulfur atom in the sulfanyl group.

  • Electrophilic Sites: Carbonyl carbon in the propan-1-one moiety.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester and thioether linkages .

Physicochemical Properties

Lipophilicity and Partitioning

  • LogP: Estimated ~4.2 (similar to trifluoromethyl-substituted piperazines) .

  • Hydrogen Bonding: One donor (NH in piperazine) and six acceptors (carbonyl, pyridine N, sulfanyl S) .

Biological Activity and Mechanisms

Hypothesized Targets:

  • Enzymes: Cytochrome P450 isoforms (due to halogen substituents).

  • Receptors: GPCRs or ion channels (common for piperazine scaffolds) .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Enhances metabolic stability and membrane permeability .

  • Chlorine Substituents: Increase binding affinity to hydrophobic pockets in target proteins.

PrecautionRecommendation
Personal Protective EquipmentGloves, lab coat, eye protection
VentilationUse fume hood
Storage2–8°C in airtight container

Environmental Impact

No ecotoxicity data are available, but chlorinated compounds generally require disposal via incineration .

Applications and Research Directions

Pharmaceutical Development

  • Lead Compound: Potential optimization for CNS or antimicrobial agents .

  • Prodrug Design: Ester or thioether linkages may enable controlled release .

Industrial Uses

  • Chemical Intermediate: Synthesis of more complex piperazine derivatives .

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